N-Benzyl-5-benzyloxytryptamine
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Overview
Description
N-Benzyl-5-benzyloxytryptamine, also known as this compound, is a useful research compound. Its molecular formula is C24H24N2O and its molecular weight is 356.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
TRPM8 Ion-Channel Antagonism
5-Benzyloxytryptamine has been identified as an antagonist of the TRPM8 ion-channel, with an IC(50) of 0.34 μM when menthol was used as the stimulating agonist. This finding indicates a potential therapeutic application in conditions sensitive to TRPM8 modulation, such as pain and temperature sensation disorders. The structural similarity of 5-benzyloxytryptamine to other TRPM8 antagonists noted in literature highlights its relevance in medicinal chemistry (Defalco et al., 2010).
Serotonin 5-HT2 Receptor Family Agonism
A series of N-benzylated-5-methoxytryptamine analogues, including N-Benzyl-5-benzyloxytryptamine, have been investigated for their affinity and functional activity at serotonin receptors, particularly the 5-HT2 family. These compounds have shown potent agonistic activity, which might be useful in studying psychiatric disorders and developing therapeutic agents targeting the 5-HT2 receptors (Nichols et al., 2014).
Synthesis and Derivative Studies
The synthesis of 5-benzyloxytryptamine and its N-acyl derivatives has been explored, offering a modified approach for obtaining these compounds without the necessity of isolating free tryptamine. This advancement in synthetic methodology may facilitate further pharmacological and chemical studies involving 5-benzyloxytryptamine and its derivatives (Misztal & Boksa, 1984).
Analytical Characterization
The analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines, including 5-benzyloxytryptamine, has provided essential data for forensic and pharmacological research. This includes differentiation between isomers and comprehensive spectral data collection, aiding in the identification and study of newly emerging substances (Brandt et al., 2015).
Contractility in Canine Saphenous Veins
Studies on sumatriptan and 5-benzyloxytryptamine have shown that both compounds can contract canine saphenous veins in vitro, with 5-benzyloxytryptamine exhibiting less potency as a contractile agonist than sumatriptan. This research contributes to understanding the vascular effects of serotonin receptor ligands, potentially informing the development of new therapeutic agents (Cohen et al., 1992).
Mechanism of Action
Target of Action
N-Benzyl-5-benzyloxytryptamine is a derivative of tryptamine . It primarily targets the 5-HT 1D, 5-HT 2, and 5-HT 6 serotonin receptors , acting as an agonist . It also acts as an antagonist of TRPM8 . These receptors play crucial roles in various physiological processes, including mood regulation, appetite, sleep, and cognition.
Mode of Action
The compound interacts with its targets by binding to the serotonin receptors, thereby modulating their activity . As an agonist, it mimics the action of serotonin, a neurotransmitter, enhancing the signal transmission. As an antagonist of TRPM8, it inhibits the action of this receptor .
Biochemical Pathways
serotonergic pathways . These pathways are involved in various downstream effects, including mood regulation and perception of pain and pleasure .
Pharmacokinetics
Like other tryptamine derivatives, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the serotonin receptors. By acting as an agonist, it can enhance serotonergic signaling, potentially leading to changes in mood, cognition, and sensory perception . Its antagonistic action on TRPM8 could influence sensations of cold and pain .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-Benzyl-5-benzyloxytryptamine acts as an agonist at the 5-HT 1D, 5-HT 2 and 5-HT 6 serotonin receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to these specific serotonin receptors, mimicking the effect of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with serotonin receptors. By acting as an agonist at these receptors, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the type of cell and the specific serotonin receptor involved .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to serotonin receptors, which leads to a series of events at the molecular level . This can include enzyme inhibition or activation, changes in gene expression, and other biochemical reactions . The exact mechanism can vary depending on the specific receptor and cell type involved .
Metabolic Pathways
It is known that tryptamines can undergo various metabolic reactions, including deamination, oxidation, and methylation
Properties
IUPAC Name |
N-benzyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-3-7-19(8-4-1)16-25-14-13-21-17-26-24-12-11-22(15-23(21)24)27-18-20-9-5-2-6-10-20/h1-12,15,17,25-26H,13-14,16,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLUGAISOXQZMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.